molecular formula CFNO3S B2967277 Fluorosulfonyl isocyanate CAS No. 1495-51-8

Fluorosulfonyl isocyanate

Cat. No. B2967277
CAS RN: 1495-51-8
M. Wt: 125.07
InChI Key: RQIMPDXRFCFBGC-UHFFFAOYSA-N
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Description

Fluorosulfonyl isocyanate is a chemical compound with the molecular formula CFNO3S . It contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Synthesis Analysis

Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .


Molecular Structure Analysis

The molecular structure of Fluorosulfonyl isocyanate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone .


Chemical Reactions Analysis

Fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Scientific Research Applications

Battery Technology and Electrolyte Development

Improving Lithium-Ion Battery Interfaces

Fluorosulfonyl isocyanate is utilized as an electrolyte additive for graphite anodes in lithium-ion batteries to enhance the interface between the graphite anode and the electrolyte. This modification leads to improved rate performance at various temperatures, making it pivotal for fast charging and low-temperature operation of lithium-ion batteries Improving the graphite/electrolyte interface in lithium-ion battery for fast charging and low temperature operation: Fluorosulfonyl isocyanate as electrolyte additive.

Liquid Fluorosulfonyl Lithium Salts

The synthesis of liquid electrolytes based on the fluorosulfonyl group for lithium-ion batteries showcases another application. These electrolytes demonstrate potential for use in batteries due to their ionic conductivity and thermal stability Liquid type of fluorosulfonyl lithium salts containing siloxane for Li-ion electrolyte.

Electronic Properties

Photoelectron Spectroscopy and Synchrotron Photoionization Study

The electronic properties of Fluorosulfonyl isocyanate were investigated using photoelectron spectroscopy and synchrotron-based techniques, revealing insights into its ionization potential and fragmentation mechanisms. This research contributes to the understanding of Fluorosulfonyl isocyanate's electronic structure and its potential applications in various fields Electronic properties of fluorosulfonyl isocyanate, FSO2NCO: a photoelectron spectroscopy and synchrotron photoionization study.

Self-Healing Polymers

Microencapsulation for Self-Healing Polymers

The application of Fluorosulfonyl isocyanate in the microencapsulation of isocyanates for use in self-healing polymers has been explored. These microcapsules can autonomously repair damages in polymers, highlighting a significant advancement in material science Microencapsulation of isocyanates for self-healing polymers.

Polymer Electrolyte Membrane Fuel Cells (PEMFC)

Fluorosulfonyl Imide Isatin Biphenylene Block Copolymer

The development of fluorosulfonyl imide-containing precursors derived from Fluorosulfonyl isocyanate for PEMFC showcases its role in enhancing the performance of fuel cells. These copolymers demonstrate improved proton conductivity and dimensional stability, essential for the efficiency of PEMFCs Synthesis and characterization of fluorosulfonyl imide isatin biphenylene block copolymer for PEMFC.

Safety And Hazards

Isocyanates, including Fluorosulfonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .

Future Directions

Fluorosulfonyl isocyanate has been used to improve the low-temperature performance of lithium-ion batteries . The SEI components were quantified by XPS . This suggests that Fluorosulfonyl isocyanate and similar compounds could have promising applications in the development of high-performance batteries .

properties

IUPAC Name

N-(oxomethylidene)sulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CFNO3S/c2-7(5,6)3-1-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIMPDXRFCFBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NS(=O)(=O)F)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Fluorosulfonyl)imino]methanone

CAS RN

1495-51-8
Record name Fluorosulfonyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROSULFONYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the general reactivity of Fluorosulfonyl isocyanate?

A1: Fluorosulfonyl isocyanate (FSO2NCO) is a highly reactive compound that readily undergoes addition reactions with various nucleophiles. [, , ] It can react with:

  • N,N-Dialkylsulfamides: Forming N-fluorosulfonyl-N′-(dialkylsulfamoyl)ureas, which can further decompose into sulfamoyl fluorides upon heating. [, ]
  • Tertiary Amines and Phosphines: Yielding 1:1 adducts. []
  • Aldehydes: Reacting at low temperatures in a 1:2 molar ratio to form dioxazinone derivatives. []
  • Ketones: Demonstrating diverse reactivity depending on the ketone's structure, including α-substitution to form N-(halogen sulfonyl)-β-keto carboxylic acid amides and cycloaddition reactions with α,β-unsaturated ketones to produce oxazinones. []
  • Tetrasulfur tetranitride (S4N4): Forming monoaddition compounds via a 1,4-cycloaddition mechanism. []

Q2: What is known about the structure of Fluorosulfonyl isocyanate?

A2: Molecular Formula: FSO2NCO* Molecular Weight:* 127.07 g/mol

Q3: Are there any applications of Fluorosulfonyl isocyanate in material science?

A3: Yes, research suggests that Fluorosulfonyl isocyanate can be used to modify polymers for applications like proton exchange membrane fuel cells (PEMFCs). For example, it has been employed in the synthesis of sulfonylimided poly(phenylene) membranes. These membranes were created through a multistep process involving the polymerization of N-methyl isatin and biphenyl via superacid-catalyzed polyhydroxy alkylation, followed by reaction with Fluorosulfonyl isocyanate. []

Q4: How has computational chemistry been used to study Fluorosulfonyl isocyanate?

A4: Computational methods like Outer Valence Green Function (OVGF) and Partial Third Order (P3) calculations have been employed to predict and interpret the photoelectron spectrum of Fluorosulfonyl isocyanate, providing insights into its electronic structure. []

Q5: What safety considerations should be taken into account when working with Fluorosulfonyl isocyanate?

A5: Fluorosulfonyl isocyanate is a highly reactive compound, and appropriate safety precautions should be taken when handling it. It is corrosive and moisture-sensitive. Compared to liquid chlorosulfonyl isocyanate (CSI) and Fluorosulfonyl isocyanate, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), a potential alternative, exhibits greater stability and ease of handling, making it a potentially safer option for laboratory use. [] Always consult the relevant safety data sheets and handle this compound in a well-ventilated area using appropriate personal protective equipment.

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